Gentisic acid sodium salt hydrate
Overview
Description
Gentisic acid sodium salt hydrate, also known as 2,5-Dihydroxybenzoic acid sodium salt or 5-Hydroxysalicylate sodium, is a compound used in organic building blocks . It has a linear formula of C7H5O4Na and a molecular weight of 176.10 .
Molecular Structure Analysis
The molecular structure of Gentisic acid sodium salt hydrate is represented by the linear formula C7H5O4Na . The compound has a molecular weight of 176.10 .Chemical Reactions Analysis
Gentisic acid sodium salt hydrate is involved in oxidative coupling reactions and is used as an antioxidant and tyrosinase inhibitor . A study also mentions that Gentisic acid sodium salt hydrate can act as a free radical scavenger .Physical And Chemical Properties Analysis
Gentisic acid sodium salt hydrate has a linear formula of C7H5O4Na and a molecular weight of 176.10 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Photometric Method for Estimation
Gentisic acid sodium salt hydrate has been utilized in developing a photometric method for estimating its concentration in plasma and urine. This method is based on the blue color produced by gentisate with the Folin-Ciocalteu phenol reagent in alkaline solution, offering an improvement over previous methods due to its stability and reliability for routine estimations (Meade & Smith, 1951).
Medical Research in Rheumatic Fever Treatment
In medical research, gentisic acid sodium salt hydrate has been investigated for its efficacy in treating rheumatic fever. Studies have suggested that it is as effective as sodium salicylate, the standard treatment, but with fewer toxic effects, even at high doses. This has led to its use in various formulations such as tablets, injections, and oral treatments for acute rheumatism (Smith, 1950).
Role in Bone-Imaging Agents
Gentisic acid has been explored as a stabilizer for bone-imaging agents. It has shown to be effective in stabilizing low-tin bone-imaging agents, demonstrating bioequivalency with ascorbic acid and no alteration in biodistribution in clinical studies (Tofe et al., 1980).
Inhibition of Low-Density Lipoprotein Oxidation
In pharmaceutical research, gentisic acid has been studied for its antioxidant properties, particularly its ability to inhibit the oxidation of low-density lipoprotein (LDL) and formation of cholesterol ester hydroperoxides in human plasma. This suggests its potential role in preventing atherosclerosis and other cardiovascular diseases (Ashidate et al., 2005).
Corrosion Inhibition in Alloys
Gentisic acid has been evaluated for its potential as a corrosion inhibitor for Al-Mg alloys in saline solutions. It exhibits inhibitory properties by adsorbing onto the electrode surface, suggesting its application in material science and engineering (Vrsalović et al., 2010).
Antioxidant and Radioprotective Properties
Gentisic acid demonstrates significant antioxidant activity and radioprotective properties, as evidenced in studies using rat liver mitochondria and human erythrocytes. Its phenoxyl group is responsible for scavenging free radicals, underlining its potential in therapeutic applications for oxidative stress-related conditions (Joshi et al., 2012).
Topical Delivery System for Skin-Whitening
In dermatological research, gentisic acid has been formulated into patches for topical delivery as a skin-whitening agent. It inhibits tyrosinase activity, essential in melanin synthesis, demonstrating its potential in cosmetic applications (Bian et al., 2002).
Future Directions
properties
IUPAC Name |
sodium;2,5-dihydroxybenzoate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4.Na.H2O/c8-4-1-2-6(9)5(3-4)7(10)11;;/h1-3,8-9H,(H,10,11);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGYBOPDUUSVNE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)[O-])O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gentisic acid sodium salt hydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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